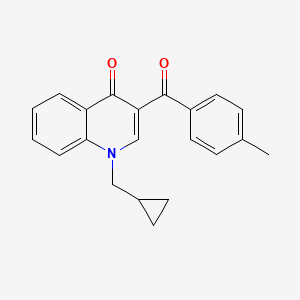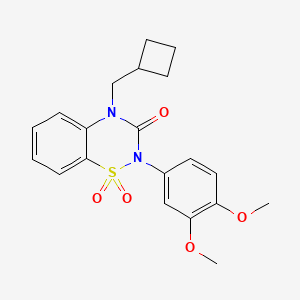
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, commonly known as CMP-4M, is a quinoline derivative with a broad range of applications in scientific research. CMP-4M has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CMP-4M has been used in a variety of scientific research applications, including the study of drug metabolism, the study of enzyme inhibition, and the study of enzyme kinetics. CMP-4M has been used to study the metabolism of drugs, such as caffeine and theophylline, as well as to study the inhibition of enzymes, such as cytochrome P450 2A6 (CYP2A6). CMP-4M has also been used to study the kinetics of enzymes, such as cytochrome P450 1A2 (CYP1A2).
Wirkmechanismus
CMP-4M is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. CMP-4M binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
CMP-4M has been shown to have a variety of biochemical and physiological effects. CMP-4M has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body, as well as increased levels of other compounds, such as hormones and neurotransmitters. CMP-4M has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the body.
Vorteile Und Einschränkungen Für Laborexperimente
CMP-4M has a number of advantages and limitations for laboratory experiments. One of the advantages of CMP-4M is its stability, which allows for long-term storage and use in experiments. Additionally, CMP-4M is relatively easy to synthesize and is relatively inexpensive. However, CMP-4M can be toxic, especially at high concentrations, and can interfere with enzyme activity, which can lead to inaccurate results.
Zukünftige Richtungen
The potential future directions for CMP-4M include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of CMP-4M could improve its stability and reduce its toxicity. Furthermore, further research into the advantages and limitations of CMP-4M for laboratory experiments could lead to improved results. Finally, further research into the potential applications of CMP-4M could lead to new and innovative uses for the compound.
Synthesemethoden
CMP-4M can be synthesized using a number of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the condensation of aldehydes and ketones with a base, such as sodium hydroxide or potassium hydroxide, to form an α-hydroxyketone. The Knoevenagel condensation reaction involves the condensation of an aldehyde or ketone with an amine or an alcohol to form a β-hydroxyketone. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound to form a β-hydroxyketone.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-14-6-10-16(11-7-14)20(23)18-13-22(12-15-8-9-15)19-5-3-2-4-17(19)21(18)24/h2-7,10-11,13,15H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHMZKXJOUSBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450720.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)

![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)






